2C-iP Hydrochloride
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Overview
Description
2C-iP Hydrochloride, also known as 2-(4-isopropyl-2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, is a potent and long-acting psychedelic phenethylamine. It belongs to the 2C family of compounds, which are known for their psychoactive properties. This compound was first synthesized by Dmitri Ger and has been sold online as a designer drug . It is a structural analog of 2C-P and is known for its relatively high potency and extended duration of action.
Preparation Methods
The synthesis of 2C-iP Hydrochloride involves several steps, starting with the appropriate precursor chemicals. The synthetic route typically includes the following steps:
Formation of the aromatic ring:
Introduction of the isopropyl group: The isopropyl group is introduced at the 4 position of the aromatic ring through a Friedel-Crafts alkylation reaction.
Formation of the ethanamine side chain: The ethanamine side chain is then attached to the aromatic ring through a series of reactions, including reduction and substitution reactions.
Formation of the hydrochloride salt: Finally, the free base of 2C-iP is converted to its hydrochloride salt form by reacting it with hydrochloric acid
Chemical Reactions Analysis
2C-iP Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring, where different substituents can replace the existing functional groups.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2C-iP Hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenethylamine derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential as a tool for understanding the mechanisms of psychedelic substances.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety.
Mechanism of Action
The mechanism of action of 2C-iP Hydrochloride involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to mediate the psychedelic effects of many phenethylamine compounds. By binding to this receptor, this compound alters the normal signaling pathways, leading to changes in perception, mood, and cognition. The compound may also interact with other serotonin receptors, such as 5-HT2C, contributing to its overall effects .
Comparison with Similar Compounds
2C-iP Hydrochloride is similar to other compounds in the 2C family, such as 2C-P, 2C-B, and 2C-E. it is unique in its specific chemical structure, which includes an isopropyl group at the 4 position of the aromatic ring. This structural difference contributes to its distinct pharmacological profile and potency. Compared to 2C-P, this compound is reported to have a longer duration of action and a higher potency .
Similar compounds include:
2C-P: 2-(4-propyl-2,5-dimethoxyphenyl)ethan-1-amine
2C-B: 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine
These compounds share a common phenethylamine backbone but differ in their substituents, leading to variations in their effects and potency.
Properties
Molecular Formula |
C13H22ClNO2 |
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Molecular Weight |
259.77 g/mol |
IUPAC Name |
2-(2,5-dimethoxy-4-propan-2-ylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-9(2)11-8-12(15-3)10(5-6-14)7-13(11)16-4;/h7-9H,5-6,14H2,1-4H3;1H |
InChI Key |
DMSATCVJCSZCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)CCN)OC.Cl |
Origin of Product |
United States |
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